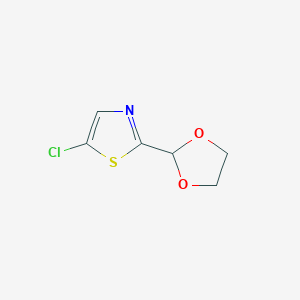

5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole

Description

Molecular Formula and Weight Analysis

The molecular formula of 5-chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole is C6H6ClNO2S . This formula accounts for six carbon atoms, six hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom. The molecular weight calculated from this formula is approximately 171.63 g/mol .

| Element | Count | Atomic Weight (g/mol) | Total Weight (g/mol) |

|---|---|---|---|

| Carbon (C) | 6 | 12.01 | 72.06 |

| Hydrogen (H) | 6 | 1.008 | 6.05 |

| Chlorine (Cl) | 1 | 35.45 | 35.45 |

| Nitrogen (N) | 1 | 14.01 | 14.01 |

| Oxygen (O) | 2 | 16.00 | 32.00 |

| Sulfur (S) | 1 | 32.07 | 32.07 |

| Total | 171.63 |

This molecular weight is consistent with the combination of a thiazole ring substituted by chlorine and a dioxolane ring, as confirmed by structural databases and computational descriptors.

Stereochemical Considerations in Thiazole-Dioxolane Hybrid Systems

The compound features a thiazole ring fused with a 1,3-dioxolane substituent. The thiazole ring is planar and aromatic, while the 1,3-dioxolane ring is a saturated five-membered ring capable of adopting envelope or twist conformations.

Stereochemical considerations primarily arise from the dioxolane ring, which contains two oxygen atoms and three carbon atoms, one of which is the attachment point to the thiazole ring at the 2-position. The dioxolane ring can exhibit ring puckering, but no stereogenic centers are present in the parent compound unless chiral substituents are introduced. Thus, the compound itself is achiral, but conformational isomerism due to ring flexibility in the dioxolane moiety can influence its three-dimensional shape and potentially its reactivity or binding properties.

No stereochemical descriptors such as R/S or E/Z are applicable to the core structure as it lacks chiral centers or double bonds with geometric isomerism. However, in derivatives where substituents on the dioxolane ring or thiazole ring introduce chirality, stereochemical nomenclature would be required following IUPAC recommendations.

Comparative Structural Analysis with Related Heterocyclic Compounds

The core structure of this compound combines two heterocyclic systems: the thiazole and the dioxolane rings.

Thiazole ring : A five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. It is structurally related to other azole rings such as oxazole (oxygen replacing sulfur) and imidazole (nitrogen replacing sulfur). The presence of sulfur imparts unique electronic and chemical properties, including aromaticity and nucleophilicity at certain positions.

Dioxolane ring : A saturated five-membered ring containing two oxygen atoms, commonly used as a protecting group for aldehydes and ketones. It is structurally related to dioxane rings but differs in ring size and oxygen atom positions. The dioxolane ring's flexibility contrasts with the planar aromatic thiazole ring, creating a hybrid system with both rigid and flexible components.

Compared to other heterocyclic compounds, this hybrid structure offers a combination of aromaticity and ring flexibility that can be exploited in synthetic chemistry and material science. For example, substitution patterns on the thiazole ring can modulate electronic properties, while the dioxolane ring can protect functional groups or serve as a scaffold for further derivatization.

| Feature | This compound | Oxazole Derivatives | Imidazole Derivatives |

|---|---|---|---|

| Heteroatoms in ring | Sulfur, Nitrogen | Oxygen, Nitrogen | Nitrogen, Nitrogen |

| Aromaticity | Aromatic | Aromatic | Aromatic |

| Ring size | 5-membered | 5-membered | 5-membered |

| Substituent flexibility | Dioxolane substituent (flexible ring) | Often smaller substituents | Often smaller substituents |

| Electronic properties | Electron-rich due to sulfur | More electronegative oxygen | Basic nitrogen centers |

This comparative analysis highlights the unique position of this compound in heterocyclic chemistry, combining sulfur-containing aromaticity with a flexible acetal ring.

Properties

IUPAC Name |

5-chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c7-4-3-8-5(11-4)6-9-1-2-10-6/h3,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWYXXPBSVMFAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=NC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

The most common approach involves cyclization of suitable precursor molecules that incorporate both chloro and thiazole groups, often facilitated by specific solvents and catalysts to promote ring closure.

Typical Procedure

- Starting materials : Precursors such as chloro-substituted thiazole derivatives or related heterocyclic compounds.

- Reaction conditions : Use of polar solvents like dichloromethane or ethanol; catalysts such as triethylamine or pyridine to facilitate cyclization.

- Reaction process : The precursor undergoes intramolecular cyclization, forming the heterocyclic thiazole ring with the attached dioxolane moiety.

Example Reaction Scheme

Precursor with chloro and thiazole groups → Cyclization (via base catalysis) → 5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole

Data Table: Typical Synthesis Parameters

| Parameter | Typical Values | Reference |

|---|---|---|

| Solvent | Dichloromethane, ethanol | |

| Catalyst | Triethylamine, pyridine | |

| Temperature | Reflux (~80°C) | |

| Reaction Time | 4-12 hours | |

| Yield | 60-85% |

Synthesis via Thiazole Formation from α-Halo Carbonyl Compounds

Methodology

This approach involves the condensation of α-halo carbonyl compounds with sulfur and nitrogen sources, leading to heterocycle formation.

Key Steps

- Preparation of α-halo carbonyl compounds : Halogenation of suitable ketones or aldehydes.

- Reaction with sulfur sources : Such as thiourea or thioamides, under reflux conditions.

- Cyclization : Intramolecular ring closure facilitated by heating or acid catalysis.

Research Findings

Data Table: Typical Conditions for α-Halo Carbonyl Route

Chlorination of Thiazole Precursors

Process

- Chlorination of pre-formed thiazole derivatives using chlorine gas or chlorinating agents such as N-chlorosuccinimide.

- The chlorination typically targets the 2-position or the methyl group attached to the heterocycle.

Patent Data

Reaction Conditions

| Parameter | Typical Values | Reference |

|---|---|---|

| Chlorinating Agent | Chlorine gas, N-chlorosuccinimide | |

| Temperature | 80-150°C | |

| Reaction Time | Several hours | |

| Purification | Aqueous work-up, extraction, distillation |

Notes

- Severe reaction conditions can lead to byproduct formation.

- Purification often involves washing with alkaline solutions and chromatography.

Alternative Routes and Modern Methods

Use of Hypervalent Iodanes

Dehydration of α-Acylamino-Carbonyl Compounds

Summary of Key Research Findings

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

The thiazole ring structure is known for its significant antiproliferative effects against various cancer cell lines. Research has demonstrated that derivatives of 1,3-thiazole, including compounds similar to 5-chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole, exhibit potent activity against breast cancer cells (MCF-7 and MDA-MB-231) through mechanisms such as cell cycle arrest and induction of apoptosis . The presence of the dioxolane moiety may enhance the bioavailability and efficacy of these compounds.

1.2 Antimicrobial Properties

Thiazole derivatives are recognized for their antimicrobial activities. Studies indicate that compounds like this compound can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents . The structural features of thiazoles allow for modifications that can lead to increased potency against resistant strains.

1.3 Anti-inflammatory Effects

The anti-inflammatory properties of thiazole-based compounds have been explored extensively. The incorporation of a dioxolane group may contribute to reducing inflammation by modulating inflammatory pathways and cytokine production . This application is particularly relevant in treating conditions such as arthritis and other chronic inflammatory diseases.

Synthetic Applications

2.1 Chemical Synthesis

this compound can serve as a versatile intermediate in organic synthesis. Its ability to undergo lithiation reactions allows for further functionalization, enabling the creation of more complex molecules . This synthetic utility is valuable in the development of new pharmaceuticals and agrochemicals.

2.2 Material Science

The unique properties of thiazoles make them suitable for applications in material science. Their incorporation into polymers can enhance material properties such as thermal stability and mechanical strength. The dioxolane component may also provide additional functional characteristics, making these materials useful in coatings and adhesives.

Case Studies

Mechanism of Action

The mechanism of action of 5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, leading to inhibition or modulation of the target’s activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Fluensulfone (5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfonyl]-1,3-thiazole)

- Structure : Replaces the dioxolane group with a sulfonyl-fluoroalkenyl chain.

- Application: A commercial nematicide with low vertebrate toxicity (oral LD₅₀ > 500 mg/kg in rats vs. 0.5–73 mg/kg for organophosphates) .

- Key Difference : Fluensulfone’s sulfonyl group enhances nematicidal activity, whereas the dioxolane group in the target compound may improve solubility or metabolic stability .

5-Chloro-2-(4-chlorophenyl)benzo[d]thiazole

- Structure : A benzothiazole derivative with dual chloro substituents.

- Activity : Exhibits potent phosphorylase inhibition (IC₅₀ = 23.40 ± 0.68 μM), outperforming 7-deazoxanthine (IC₅₀ = 38.68 ± 4.42 μM) .

Thiazole Derivatives with Heterocyclic Moieties

4-Methyl-thiazole Derivatives

- Activity : 4-Methyl-thiazole derivatives (e.g., compound 6a) show higher inhibitory activity than 4-(2-thienyl)-thiazole derivatives (e.g., 6i), emphasizing the role of electronic and steric effects .

- Relevance : The dioxolane group in the target compound introduces electron-rich oxygen atoms, which could modulate electronic interactions in biological targets.

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

- Structure : A nitro-thiazole derivative with an amide linkage.

- Application : Inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a target for antiparasitic drugs .

- Comparison : The dioxolane group in the target compound may offer metabolic stability advantages over hydrolytically labile amide bonds.

Toxicity and Environmental Impact

Insight: While fluensulfone’s low toxicity has driven its adoption, the target compound’s safety profile remains uncharacterized.

Crystallographic and Electronic Properties

- Crystal Packing : Benzothiazole derivatives (e.g., 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole) exhibit planar geometries with dihedral angles <10° between aromatic rings, stabilizing intermolecular hydrogen bonds .

- Predicted Properties : For 5-(1,3-dioxolan-2-yl)-1,3-thiazole (a structural analog), computational models indicate a polar surface area of 77.4 Ų and moderate hydrophobicity (XLogP3 = 2.4), suggesting favorable bioavailability .

Biological Activity

5-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the available research findings, including its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a chlorine atom and a dioxolane moiety. The presence of the chlorine substituent enhances the compound's reactivity due to chlorine's electronegative nature, which can influence its interaction with biological targets.

Antimicrobial Activity

Thiazole derivatives, including this compound, are known for their antimicrobial properties . Research indicates that compounds within this class exhibit significant antibacterial and antifungal activities. For instance, related thiazole compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 3.9 - 31.5 µg/ml |

| 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole | E. coli | 5.0 - 20.0 µg/ml |

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored extensively. Studies have demonstrated that certain thiazoles exhibit cytotoxic effects against various human cancer cell lines. For example, compounds structurally similar to this compound have been tested for their ability to inhibit tumor growth .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic potency of thiazole derivatives against twelve human cancer cell lines, specific derivatives exhibited IC50 values comparable to established chemotherapeutics like cisplatin. The structure-activity relationship suggests that modifications in the thiazole ring can enhance anticancer activity .

Table 2: Cytotoxicity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.0 |

| Similar derivative | HeLa (cervical cancer) | 12.5 |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, thiazoles have been reported to possess anti-inflammatory properties. Research has indicated that certain thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's .

- Receptor Modulation : Some thiazoles have been identified as agonists for specific receptors involved in inflammatory responses .

Q & A

Q. What experimental and theoretical approaches resolve spectral data contradictions in novel derivatives?

- Methodological Answer : Discrepancies between calculated and observed NMR shifts are addressed via 2D techniques (HSQC, HMBC) to assign coupling pathways. For ambiguous IR peaks (e.g., overlapping C=O and C=N stretches), Raman spectroscopy provides complementary data. DFT simulations of vibrational modes validate assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.